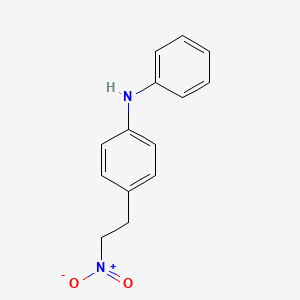![molecular formula C13H18BrNO2 B8620111 2-[1-(4-bromophenyl)piperidin-4-yl]oxyethanol](/img/structure/B8620111.png)
2-[1-(4-bromophenyl)piperidin-4-yl]oxyethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(4-bromophenyl)piperidin-4-yl]oxyethanol is a chemical compound that features a bromophenyl group attached to a piperidine ring, which is further connected to an ethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-bromophenyl)piperidin-4-yl]oxyethanol typically involves the reaction of 4-bromophenylpiperidine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-(4-bromophenyl)piperidin-4-yl]oxyethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products
Oxidation: Formation of 2-(1-(4-Bromophenyl) piperidin-4-yloxy)acetone.
Reduction: Formation of 2-(1-(4-Phenyl) piperidin-4-yloxy)ethanol.
Substitution: Formation of 2-(1-(4-Aminophenyl) piperidin-4-yloxy)ethanol or 2-(1-(4-Thiophenyl) piperidin-4-yloxy)ethanol.
Wissenschaftliche Forschungsanwendungen
2-[1-(4-bromophenyl)piperidin-4-yl]oxyethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[1-(4-bromophenyl)piperidin-4-yl]oxyethanol involves its interaction with specific molecular targets such as receptors or enzymes. The bromophenyl group may facilitate binding to hydrophobic pockets, while the piperidine ring can interact with polar residues. The ethoxy group may enhance solubility and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Bromophenyl)ethanol: Lacks the piperidine ring, making it less structurally complex.
4-Bromophenylpiperidine: Lacks the ethoxy group, affecting its solubility and reactivity.
2-(1-(4-Phenyl) piperidin-4-yloxy)ethanol: Similar structure but without the bromine atom, leading to different reactivity and binding properties.
Uniqueness
2-[1-(4-bromophenyl)piperidin-4-yl]oxyethanol is unique due to the presence of both the bromophenyl and piperidine moieties, which confer specific chemical and biological properties
Eigenschaften
Molekularformel |
C13H18BrNO2 |
|---|---|
Molekulargewicht |
300.19 g/mol |
IUPAC-Name |
2-[1-(4-bromophenyl)piperidin-4-yl]oxyethanol |
InChI |
InChI=1S/C13H18BrNO2/c14-11-1-3-12(4-2-11)15-7-5-13(6-8-15)17-10-9-16/h1-4,13,16H,5-10H2 |
InChI-Schlüssel |
QDVOQFJCZHTWBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1OCCO)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
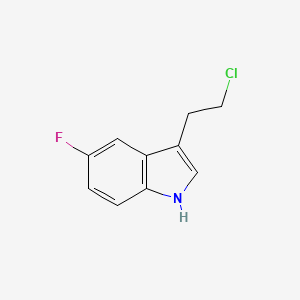
![2-Methyl-thieno[3,2-d]thiazole](/img/structure/B8620034.png)
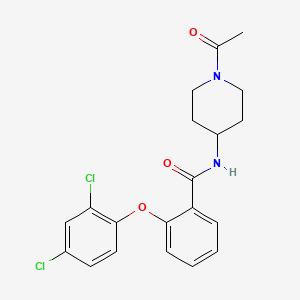
![N-[2-(Methylsulfanyl)ethyl]-4-nitroaniline](/img/structure/B8620046.png)
![7-Chloro-1-ethyl-3,5-dimethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B8620052.png)
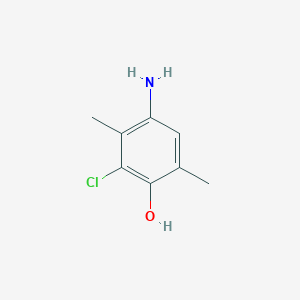
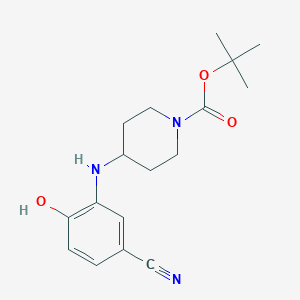
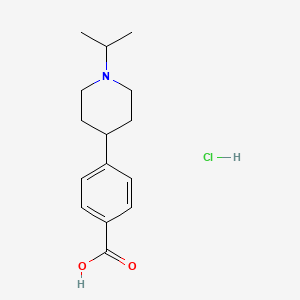
![7-Pyridin-3-yl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B8620079.png)
![2-Ethyl-6-(4-fluorophenyl)-4-(2-methoxyethoxy)pyrido[3,2-d]pyrimidine](/img/structure/B8620082.png)
![(3S,3aR,6R,6aR)-3,6-bis(prop-2-enoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan](/img/structure/B8620087.png)
